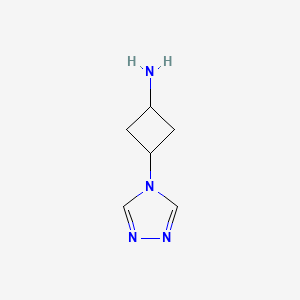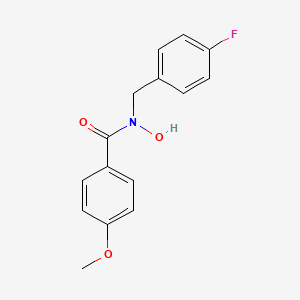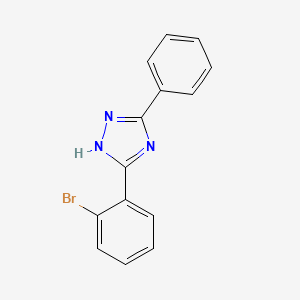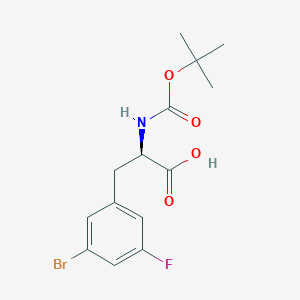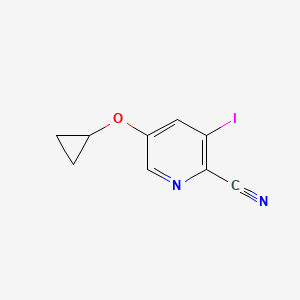
5-Cyclopropoxy-3-iodopicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-3-iodopicolinonitrile is an organic compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinonitrile moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-3-iodopicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and cyclopropanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopropoxy group is introduced to the 3-iodopyridine under basic conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-3-iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Cyclopropoxy-3-iodopicolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-3-iodopicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-3-iodopicolinonitrile can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodopicolinonitrile: This compound has a similar structure but with different positioning of the cyclopropoxy and iodine groups.
Cyclopropyl derivatives: Other cyclopropyl-containing compounds may have different functional groups attached to the cyclopropyl ring, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7IN2O |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
Clé InChI |
LIIPRMFIESTLOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(N=C2)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


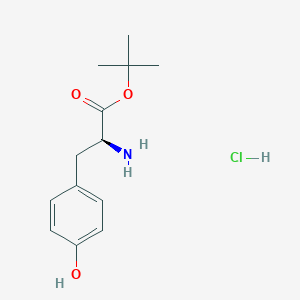
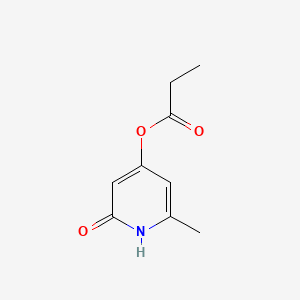

![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)
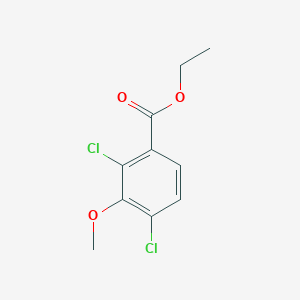
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)
